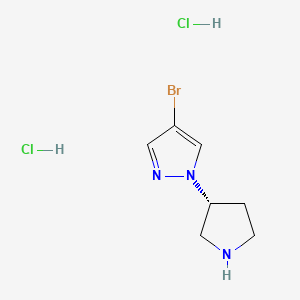

(R)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride

Description

Properties

IUPAC Name |

4-bromo-1-[(3R)-pyrrolidin-3-yl]pyrazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3.2ClH/c8-6-3-10-11(5-6)7-1-2-9-4-7;;/h3,5,7,9H,1-2,4H2;2*1H/t7-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUMNGZXDYQEQM-XCUBXKJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2C=C(C=N2)Br.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1N2C=C(C=N2)Br.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrCl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Bromination: The bromine atom is introduced at the fourth position of the pyrazole ring using a brominating agent such as bromine or N-bromosuccinimide (NBS).

Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the brominated pyrazole.

Industrial Production Methods: Industrial production of ®-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. The final product is typically purified through recrystallization or chromatography.

Types of Reactions:

Oxidation: ®-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the compound.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazoles.

Scientific Research Applications

Chemistry

(R)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biological Activities

Research indicates potential biological activities of this compound:

- Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.

- Anticancer Potential: Preliminary studies suggest that (R)-4-bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride may inhibit cancer cell proliferation, indicating its potential as an anticancer agent.

Medicinal Chemistry

Ongoing research is exploring the therapeutic applications of this compound in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Case Studies

Industrial Applications

In addition to laboratory research, (R)-4-bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride has industrial applications:

- It is employed in developing new materials and chemical processes due to its unique reactivity profile.

Mechanism of Action

The mechanism of action of ®-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets. The bromine atom and pyrrolidinyl group play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparison with Other Dihydrochloride Salts

Azoamidine Dihydrochloride Derivatives

highlights numerous azoamidine dihydrochlorides (e.g., 2,2′-azobis[2-methyl-N-phenylpropionamidine] dihydrochloride) used as water-soluble initiators in polymerization reactions. These compounds share the dihydrochloride salt form with the target compound, which likely improves their solubility for industrial applications. However, structural differences are significant: azoamidines contain azo (-N=N-) and amidine functional groups, whereas (R)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride features fused pyrazole-pyrrolidine rings. This divergence underscores the role of core heterocycles in determining application-specific properties (e.g., initiators vs.

Quinoline Dihydrochloride Derivatives

describes quinoline-based dihydrochlorides, such as 8-β-piperidinosopropylaminoquinoline dihydrochloride, which exhibit antiparasitic activity against Paramecia. These compounds demonstrate that dihydrochloride salts can enhance bioavailability and toxicity profiles in biological contexts.

Table 1: Key Comparisons of Dihydrochloride-Containing Compounds

Structural Comparison with Heterocyclic Analogs

The target compound belongs to the 5-membered heterocycle family, combining pyrazole (two adjacent nitrogen atoms) and pyrrolidine (one nitrogen atom) rings. Key structural considerations include:

- Pyrrolidine-Pyrazole Fusion : This scaffold is distinct from simpler pyrazole or pyrrolidine derivatives, possibly conferring unique conformational flexibility or binding interactions.

However, the provided evidence lacks data on direct structural analogs (e.g., non-brominated pyrazole-pyrrolidine dihydrochlorides), precluding detailed functional comparisons.

Biological Activity

(R)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride, with the CAS number 1428331-36-5, is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring substituted at the fourth position with a bromine atom and a pyrrolidinyl group at the third position. Its molecular formula is C7H10BrN3·2HCl, and it has a molecular weight of approximately 289 g/mol. The structural formula can be represented as:

The biological activity of (R)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride is believed to stem from its interaction with specific molecular targets, including enzymes and receptors. The presence of the bromine atom and the pyrrolidinyl group enhances its binding affinity and selectivity. Preliminary studies suggest that it may modulate various biological pathways, although detailed mechanisms remain under investigation .

Anticancer Properties

Research indicates that (R)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride exhibits significant anticancer activity. In vitro studies have shown that this compound can reduce the viability of cancer cell lines such as A549 (human lung adenocarcinoma) and others. For instance, it was found to reduce A549 cell viability significantly when compared to control treatments, indicating its potential as a chemotherapeutic agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that (R)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride exhibits activity against certain multidrug-resistant bacterial strains. However, its effectiveness varies widely depending on the specific pathogen being tested. For example, while it showed promising results against Staphylococcus aureus, it was less effective against Gram-negative bacteria .

Comparative Analysis

To better understand the unique properties of (R)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride, it is useful to compare it with related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| (R)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole | Structure | Strong anticancer and moderate antimicrobial |

| 4-Bromo-1H-pyrazole | Structure | Limited reactivity due to lack of pyrrolidine |

| 1-Pyrrolidin-3-yl-1H-pyrazole | Structure | Moderate anticancer properties |

| 4-Chloro-1-pyrrolidin-3-yl-1H-pyrazole | Structure | Similar activity but different selectivity |

Study on Anticancer Activity

In a recent study published in MDPI, various derivatives of pyrazoles were synthesized and tested for their anticancer properties. The study highlighted that compounds similar to (R)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride exhibited varying degrees of cytotoxicity against cancer cell lines. Specifically, derivatives with halogen substitutions showed enhanced activity compared to non-halogenated counterparts .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of pyrazole derivatives against resistant strains of bacteria. The findings indicated that (R)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride had notable effects against certain strains while showing limited efficacy against others, suggesting a need for further optimization in structure to enhance its antimicrobial profile .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride, and how can purity be ensured?

- Answer : The synthesis typically involves sequential functionalization of the pyrrolidine-pyrazole core. Key steps include bromination at the 4-position of the pyrazole ring and stereoselective introduction of the pyrrolidin-3-yl group. Purity (>98%) is achieved via recrystallization from polar aprotic solvents (e.g., ethanol/water mixtures) and confirmed by HPLC . For dihydrochloride salt formation, stoichiometric HCl gas is introduced under anhydrous conditions, followed by lyophilization to remove residual solvents .

Q. Which characterization techniques are critical for confirming the structure and stereochemistry of this compound?

- Answer :

- NMR : - and -NMR are used to verify the (R)-configuration at the pyrrolidine stereocenter. Key signals include downfield shifts for the brominated pyrazole proton (~δ 7.8 ppm) and distinct splitting patterns for the pyrrolidine protons .

- LCMS : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak ([M+H] at m/z 469.34) and isotopic pattern matching bromine .

- X-ray crystallography : Single-crystal analysis resolves absolute stereochemistry, though this requires high-purity samples .

Q. How does the dihydrochloride salt form affect solubility and stability in aqueous buffers?

- Answer : The hydrochloride salt improves aqueous solubility (e.g., >50 mg/mL in PBS at pH 7.4) due to ionic interactions. Stability studies under accelerated conditions (40°C/75% RH for 6 months) show <5% degradation, monitored by HPLC. Buffered solutions (pH 4–6) are recommended for long-term storage to prevent hydrolysis of the pyrrolidine ring .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during scale-up synthesis, and what analytical methods detect racemization?

- Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) is used to monitor enantiomeric excess (>99% ee). Racemization risks arise during acidic workup steps; neutralization with cold aqueous NaHCO minimizes this. Computational modeling (DFT) predicts energy barriers for stereoinversion, guiding reaction optimization .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or LCMS adducts)?

- Answer :

- NMR discrepancies : Variable-temperature NMR can distinguish dynamic processes (e.g., ring puckering in pyrrolidine) from impurities. For example, broadening of pyrrolidine signals at 298 K suggests conformational flexibility .

- LCMS adducts : Sodium or potassium adducts ([M+Na]/[M+K]) are common. Use of ammonium formate in mobile phases suppresses adduct formation. For persistent issues, ion-pairing agents (e.g., TFA) enhance ionization specificity .

Q. How can computational methods predict reactivity in downstream derivatization (e.g., Suzuki coupling at the bromo position)?

- Answer : Density Functional Theory (DFT) calculates electron density maps to identify reactive sites. The bromine atom’s σ-hole (electrophilic region) facilitates cross-coupling. Solvent effects (e.g., DMF vs. THF) are modeled using COSMO-RS to optimize reaction yields. Experimental validation with Pd(PPh)/KCO in refluxing toluene aligns with predicted activation energies .

Q. What are the challenges in correlating thermal analysis (DSC/TGA) with polymorphic stability?

- Answer : DSC reveals endothermic events (melting or decomposition) and polymorph transitions. For this compound, a sharp melt at 200–201°C (ΔH ~120 J/g) indicates a single crystalline form. TGA mass loss (~5% below 150°C) correlates with residual solvent, not decomposition. Hydrate formation risks are mitigated by storing under anhydrous conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.